

Introduction: The Significance of 1-Methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

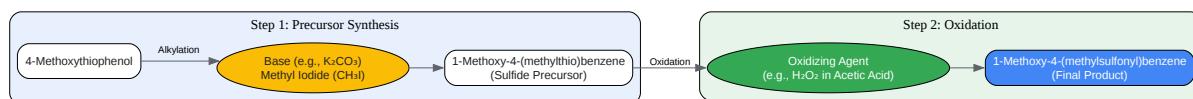
Compound Name:	1-Methoxy-4-(methylsulfonyl)benzene
Cat. No.:	B1585040

[Get Quote](#)

1-Methoxy-4-(methylsulfonyl)benzene, also known by synonyms such as 4-methylsulfonylanisole and p-anisyl methyl sulfone, is a bi-functional aromatic compound with the chemical formula $C_8H_{10}O_3S$.^{[1][2]} Its structure is characterized by a benzene ring substituted with a methoxy ($-OCH_3$) group and a methylsulfonyl ($-SO_2CH_3$) group at the para position.^[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) imparts unique chemical properties and reactivity.

The molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the pharmaceutical industry.^[3] Its structural motifs are found in various biologically active molecules, and it has been investigated for potential antimicrobial and anti-inflammatory properties.^[3] The sulfone group, in particular, is a key functional group in a number of established drugs. A thorough understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.

This guide provides a detailed, field-proven protocol for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene** via the oxidation of its sulfide precursor, along with a comprehensive guide to its characterization using modern analytical techniques.


Chemical and Physical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and identification.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₃ S	[1]
Molecular Weight	186.23 g/mol	[1]
CAS Number	3517-90-6	[1] [4]
Appearance	White solid	[5]
Melting Point	120-121.5 °C	[4]
IUPAC Name	1-methoxy-4-methylsulfonylbenzene	[1]

Synthesis Pathway: From Thioether to Sulfone

The most reliable and widely employed method for preparing **1-Methoxy-4-(methylsulfonyl)benzene** is the oxidation of its corresponding sulfide (thioether) precursor, 1-Methoxy-4-(methylthio)benzene.[\[3\]](#) This two-step approach ensures high yields and purity. The oxidation must be carefully controlled to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.[\[3\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: A two-step workflow for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene**.

Experimental Protocol

This protocol details the synthesis from a commercially available starting material to the final purified product.

Part 1: Synthesis of 1-Methoxy-4-(methylthio)benzene (Precursor)

Causality: This step involves an S-alkylation reaction. 4-Methoxythiophenol is deprotonated by a mild base, potassium carbonate, to form a thiophenolate anion. This highly nucleophilic anion then readily attacks methyl iodide in a classic SN2 reaction to form the thioether product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Materials and Reagents:

- 4-Methoxythiophenol
- Potassium Carbonate (K_2CO_3), anhydrous
- Methyl Iodide (CH_3I)
- Acetonitrile (CH_3CN), anhydrous
- Ethyl Acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) at room temperature.
- Stir the resulting suspension for 20 minutes.
- Cool the mixture to 0 °C using an ice bath and add methyl iodide (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

- Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methoxy-4-(methylthio)benzene, which can be used in the next step without further purification if sufficiently pure.[7]

Part 2: Oxidation to **1-Methoxy-4-(methylsulfonyl)benzene**

Causality: The sulfur atom in the thioether is susceptible to oxidation.[6] Using a stoichiometric excess of a strong oxidizing agent like hydrogen peroxide in an acidic medium (glacial acetic acid) ensures the complete oxidation of the sulfide first to a sulfoxide and then to the final sulfone. The acid acts as a catalyst for this transformation. The final product is a stable solid that precipitates upon quenching the reaction with water, facilitating its isolation.

Materials and Reagents:

- 1-Methoxy-4-(methylthio)benzene (from Part 1)
- Glacial Acetic Acid
- Hydrogen Peroxide (H_2O_2 , 30% aqueous solution)
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- Dissolve 1-Methoxy-4-(methylthio)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask.
- Slowly add hydrogen peroxide (30% solution, approx. 3.0 eq) to the stirred solution. The addition may be exothermic; maintain the temperature below 50 °C with an ice bath if necessary.
- Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

- After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
- A white precipitate of **1-Methoxy-4-(methylsulfonyl)benzene** will form.
- Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
- Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol to yield pure **1-Methoxy-4-(methylsulfonyl)benzene** as a white crystalline solid. [6][8]

Structural Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step of the protocol. The following data are characteristic of **1-Methoxy-4-(methylsulfonyl)benzene**.

Caption: Molecular structure of **1-Methoxy-4-(methylsulfonyl)benzene**.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data used to confirm the identity of the final product.

Technique	Expected Results and Interpretation
¹ H NMR	<p>~ 3.1 ppm (singlet, 3H): Protons of the methyl group attached to the sulfone (-SO₂CH₃). Deshielded due to the strong electron-withdrawing effect of the sulfone group. ~ 3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃). ~ 7.1 ppm (doublet, 2H): Aromatic protons ortho to the electron-donating methoxy group. ~ 7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group, significantly deshielded.[5]</p>
¹³ C NMR	<p>~ 45 ppm: Carbon of the methyl group attached to the sulfone (-SO₂CH₃). ~ 56 ppm: Carbon of the methoxy group (-OCH₃). ~ 115 ppm: Aromatic carbons ortho to the methoxy group. ~ 130 ppm: Aromatic carbons ortho to the sulfonyl group. ~ 133 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~ 164 ppm: Quaternary aromatic carbon attached to the methoxy group.[1]</p>
IR Spectroscopy (KBr)	<p>~ 3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~ 1600, 1500 cm⁻¹: C=C stretching of the aromatic ring. ~ 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ~ 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. ~ 1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~ 1020 cm⁻¹: Symmetric C-O-C stretching.[1][2]</p>
Mass Spectrometry (EI)	<p>m/z 186: Molecular ion peak [M]⁺. m/z 171: [M - CH₃]⁺, loss of a methyl group. m/z 107: Fragment corresponding to the methoxytropylium ion.[1]</p>

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of **1-Methoxy-4-(methylsulfonyl)benzene**. The two-step process, involving the formation of a thioether precursor followed by its controlled oxidation, is an efficient route to the target molecule. The provided protocols, grounded in established chemical principles, are designed to be self-validating through the comprehensive characterization techniques detailed. The analytical data presented serve as a reliable benchmark for researchers to confirm the successful synthesis and purity of their product, enabling its confident use in further synthetic applications and drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylsulfonyl)- [webbook.nist.gov]
- 3. Buy 1-Methoxy-4-(methylsulfonyl)benzene | 3517-90-6 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Significance of 1-Methoxy-4-(methylsulfonyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585040#synthesis-and-characterization-of-1-methoxy-4-methylsulfonyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com